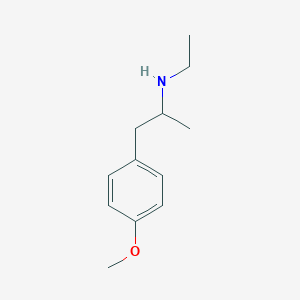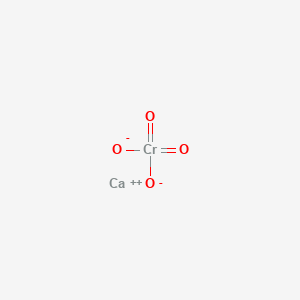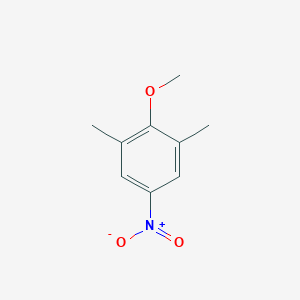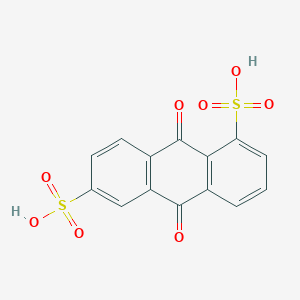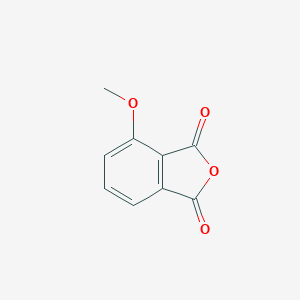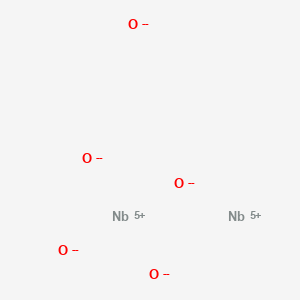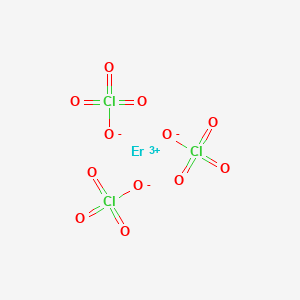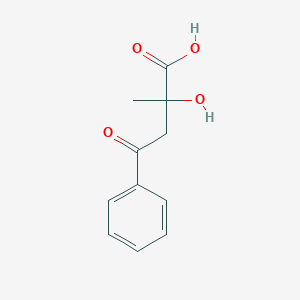
Indium-115
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-115 (In-115) is a radioactive isotope of the chemical element indium, which is commonly used in scientific research applications. It is a gamma emitter with a half-life of 4.5 hours, making it useful for short-term experiments. The main synthesis method of In-115 is through the neutron irradiation of natural indium in a nuclear reactor.
Mécanisme D'action
Indium-115 emits gamma radiation, which can be detected by specialized equipment. When used as a radiotracer, this compound is incorporated into a molecule that is specific to the process being studied. The gamma radiation emitted by this compound is then detected, allowing researchers to track the movement and behavior of the molecule in vivo.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the body. It is a safe and effective radiotracer that is rapidly eliminated from the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Indium-115 in lab experiments is its short half-life, which allows for rapid data collection and analysis. It is also a highly specific radiotracer, allowing researchers to target specific metabolic processes or molecules. However, the short half-life of this compound also limits its use in long-term experiments, and its gamma radiation can be harmful to researchers if proper safety precautions are not taken.
Orientations Futures
There are many potential future directions for the use of Indium-115 in scientific research. One area of focus is the development of new radiopharmaceuticals and imaging techniques that use this compound as a tracer. Another area of interest is the use of this compound in the study of cellular metabolism and the development of new treatments for diseases such as cancer and diabetes. Additionally, there is ongoing research into the use of this compound in environmental monitoring and the study of geological processes.
Méthodes De Synthèse
Indium-115 is synthesized through the neutron irradiation of natural indium in a nuclear reactor. The process involves the bombardment of indium-114 with neutrons, which transforms the nucleus into this compound. The resulting this compound is then extracted and purified for use in scientific research applications.
Applications De Recherche Scientifique
Indium-115 is commonly used in scientific research applications, including nuclear medicine, radiopharmaceuticals, and tracer studies. It is used as a radiotracer to study metabolic processes, diagnose diseases, and monitor the effectiveness of treatments. This compound is also used in nuclear imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propriétés
Numéro CAS |
14191-71-0 |
|---|---|
Formule moléculaire |
In |
Poids moléculaire |
114.903879 g/mol |
Nom IUPAC |
indium-115 |
InChI |
InChI=1S/In/i1+0 |
Clé InChI |
APFVFJFRJDLVQX-IGMARMGPSA-N |
SMILES isomérique |
[115In] |
SMILES |
[In] |
SMILES canonique |
[In] |
Synonymes |
115In radioisotope In-115 radioisotope Indium-115 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




